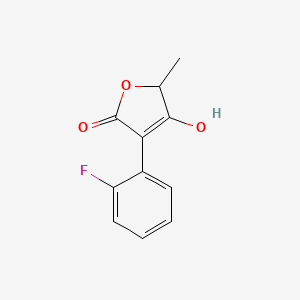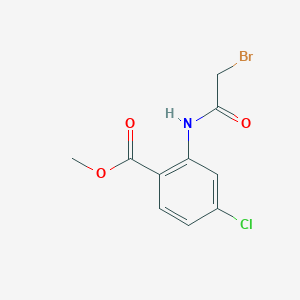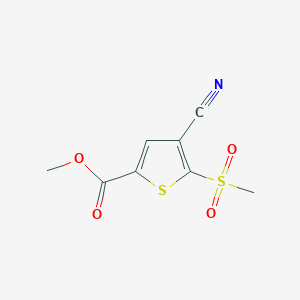![molecular formula C15H10O5 B8370617 Bis(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B8370617.png)
Bis(benzo[d][1,3]dioxol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(benzo[d][1,3]dioxol-5-yl)methanone is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a central ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzo[d][1,3]dioxol-5-yl)methanone typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation reaction, which can be carried out using a recyclable heterogeneous acidic catalyst. The reaction is conducted under continuous flow conditions at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product .
Industrial Production Methods
In an industrial setting, the continuous flow Friedel-Crafts acylation process is preferred due to its advantages, such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
化学反应分析
Types of Reactions
Bis(benzo[d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Bis(benzo[d][1,3]dioxol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Bis(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
相似化合物的比较
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)propan-1-one: A related compound with similar structural features but different functional groups.
Benzodioxole derivatives: Various derivatives with modifications on the benzodioxole ring, exhibiting different biological activities.
Uniqueness
Bis(benzo[d][1,3]dioxol-5-yl)methanone is unique due to its dual benzodioxole groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H10O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
bis(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C15H10O5/c16-15(9-1-3-11-13(5-9)19-7-17-11)10-2-4-12-14(6-10)20-8-18-12/h1-6H,7-8H2 |
InChI 键 |
LSYMBIMGUYAOLS-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethyl]-acetamide](/img/structure/B8370536.png)
![3-[(Propan-2-ylamino)methyl]azetidin-3-amine](/img/structure/B8370548.png)
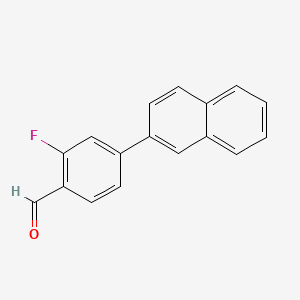
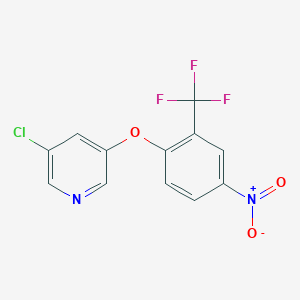
![5-Chlorobenzo[c][2,6]naphthyridine](/img/structure/B8370565.png)
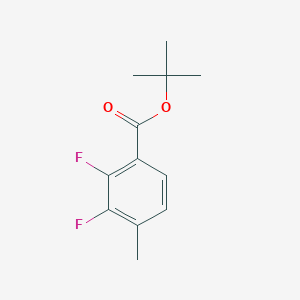

![1-Bromo-4-[(3-chlorophenyl)sulfonyl]-2-fluorobenzene](/img/structure/B8370589.png)
![2-amino-pentanoic acid (5-tert-butyl-[1,3,4]thiadiazol-2-yl)-amide HCl](/img/structure/B8370596.png)

